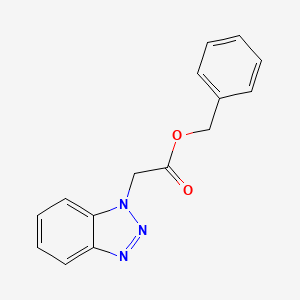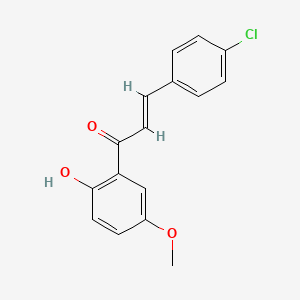
4'-Fluoro-7-(1-methylethoxy)isoflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Fluoro-7-(1-methylethoxy)isoflavone is a synthetic isoflavone derivative. Isoflavones are a class of naturally occurring organic compounds related to flavonoids, which are widely distributed in the plant kingdom. This particular compound is characterized by the presence of a fluorine atom at the 4’ position and an isopropoxy group at the 7 position of the isoflavone backbone. Isoflavones are known for their potential health benefits, including antioxidant, anti-inflammatory, and estrogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-7-(1-methylethoxy)isoflavone typically involves the introduction of the fluorine atom and the isopropoxy group onto the isoflavone core. One common method is the use of fluorinated precursors and isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4’-Fluoro-7-(1-methylethoxy)isoflavone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced isoflavone derivatives.
Substitution: Formation of substituted isoflavone derivatives.
Scientific Research Applications
4’-Fluoro-7-(1-methylethoxy)isoflavone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential role in the treatment of osteoporosis and hormone-related disorders.
Mechanism of Action
The mechanism of action of 4’-Fluoro-7-(1-methylethoxy)isoflavone involves its interaction with estrogen receptors, mimicking the effects of natural estrogens. This interaction can lead to the modulation of gene expression and cellular signaling pathways involved in bone metabolism, antioxidant defense, and inflammation. The compound’s fluorine atom enhances its binding affinity and selectivity for estrogen receptors, contributing to its biological activity .
Comparison with Similar Compounds
Ipriflavone: Another synthetic isoflavone used for the treatment of osteoporosis.
Genistein: A naturally occurring isoflavone with similar estrogenic activity.
Daidzein: Another naturally occurring isoflavone with antioxidant properties.
Uniqueness: 4’-Fluoro-7-(1-methylethoxy)isoflavone is unique due to the presence of the fluorine atom, which enhances its biological activity and stability compared to other isoflavones. This structural modification allows for improved interaction with molecular targets and potentially greater therapeutic efficacy .
Properties
CAS No. |
131814-58-9 |
|---|---|
Molecular Formula |
C18H15FO3 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-7-propan-2-yloxychromen-4-one |
InChI |
InChI=1S/C18H15FO3/c1-11(2)22-14-7-8-15-17(9-14)21-10-16(18(15)20)12-3-5-13(19)6-4-12/h3-11H,1-2H3 |
InChI Key |
BZTQIVBTNKHMHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-({[2,2,2-trichloro-1-(octanoylamino)ethyl]carbamothioyl}amino)benzoate](/img/structure/B11989056.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(5-bromo-2-thienyl)methylidene]acetohydrazide](/img/structure/B11989059.png)
![Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11989061.png)
![3-(4-chlorophenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11989071.png)

![9-Bromo-5-methyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989085.png)
![2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11989091.png)
![2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B11989102.png)
![Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 2,11-dichloro-](/img/structure/B11989107.png)
![Ethyl 3a,8b-dihydroxy-2-methyl-4-oxoindeno[1,2-b]furan-3-carboxylate](/img/structure/B11989114.png)



